molecular formula C11H11F B587683 3-fluoro-8,9-dihydro-7H-benzo[7]annulene CAS No. 157585-00-7

3-fluoro-8,9-dihydro-7H-benzo[7]annulene

Cat. No.: B587683
CAS No.: 157585-00-7
M. Wt: 162.207
InChI Key: MVONVRRTTWNPAY-UHFFFAOYSA-N
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Description

2-Fluoro-6,7-dihydro-5H-benzo7annulene is a fluorinated derivative of the 6,7-dihydro-5H-benzo7annulene compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6,7-dihydro-5H-benzo7annulene typically involves the fluorination of 6,7-dihydro-5H-benzo7annulene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 2-Fluoro-6,7-dihydro-5H-benzo7annulene may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6,7-dihydro-5H-benzo7annulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6,7-dihydro-5H-benzo7annulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6,7-dihydro-5H-benzo7annulene, particularly as a selective estrogen receptor degrader, involves binding to the estrogen receptor and promoting its degradation. This process inhibits the receptor’s ability to activate gene transcription, thereby reducing the proliferation of estrogen receptor-positive cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo7annulene : The non-fluorinated parent compound.
  • 2-Chloro-6,7-dihydro-5H-benzo7annulene : A chlorinated derivative with similar structural properties.
  • 2-Bromo-6,7-dihydro-5H-benzo7annulene : A brominated derivative used in similar applications.

Uniqueness

2-Fluoro-6,7-dihydro-5H-benzo7annulene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated and other halogenated analogs. This uniqueness makes it particularly valuable in medicinal chemistry for developing drugs with specific target interactions and improved pharmacokinetic properties .

Properties

CAS No.

157585-00-7

Molecular Formula

C11H11F

Molecular Weight

162.207

IUPAC Name

3-fluoro-8,9-dihydro-7H-benzo[7]annulene

InChI

InChI=1S/C11H11F/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h3,5-8H,1-2,4H2

InChI Key

MVONVRRTTWNPAY-UHFFFAOYSA-N

SMILES

C1CC=CC2=C(C1)C=CC(=C2)F

Synonyms

5H-Benzocycloheptene,2-fluoro-6,7-dihydro-(9CI)

Origin of Product

United States

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